molecular formula C18H18N4OS B5462528 4-(1,2-benzisothiazol-3-yl)-N-phenyl-1-piperazinecarboxamide

4-(1,2-benzisothiazol-3-yl)-N-phenyl-1-piperazinecarboxamide

Cat. No.: B5462528
M. Wt: 338.4 g/mol
InChI Key: XEESFFVLWVEUCD-UHFFFAOYSA-N
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Description

4-(1,2-benzisothiazol-3-yl)-N-phenyl-1-piperazinecarboxamide is a chemical compound with the linear formula C19H22N4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is chemically unrelated to phenothiazine or butyrophenone antipsychotic agents .


Synthesis Analysis

The synthesis of benzisothiazolyl derivatives, including this compound, has been studied . The introduction of the aryl moiety, passing from benzisothiazolylalkanoic to benzisothiazolyl-phenylalkanoic structures, produced a remarkable increase of activity .


Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazolyl group attached to a piperazine ring . The molecule contains a total of 44 bonds, including 22 non-H bonds, 10 multiple bonds, 5 rotatable bonds, and 10 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, benzisothiazolyl derivatives have been noted for their anti-inflammatory, analgesic, and antipyretic properties .

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(19-14-6-2-1-3-7-14)22-12-10-21(11-13-22)17-15-8-4-5-9-16(15)24-20-17/h1-9H,10-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEESFFVLWVEUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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